molecular formula C8H12N2O2S B14273448 2-(Ethanesulfonyl)benzene-1,4-diamine CAS No. 138325-64-1

2-(Ethanesulfonyl)benzene-1,4-diamine

Cat. No.: B14273448
CAS No.: 138325-64-1
M. Wt: 200.26 g/mol
InChI Key: ATCPVTDZQWBANG-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)benzene-1,4-diamine is an organic compound characterized by the presence of an ethanesulfonyl group attached to a benzene ring with two amine groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)benzene-1,4-diamine typically involves the sulfonation of benzene derivatives followed by amination. One common method involves the reaction of benzene-1,4-diamine with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-(Ethanesulfonyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amine groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diamine: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.

    2-(Methylsulfonyl)benzene-1,4-diamine: Similar structure but with a methylsulfonyl group instead of ethanesulfonyl, leading to different reactivity and properties.

    4-(Ethanesulfonyl)benzene-1,2-diamine: Positional isomer with different substitution pattern on the benzene ring.

Uniqueness

2-(Ethanesulfonyl)benzene-1,4-diamine is unique due to the specific positioning of the ethanesulfonyl group and the amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

138325-64-1

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-ethylsulfonylbenzene-1,4-diamine

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,9-10H2,1H3

InChI Key

ATCPVTDZQWBANG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)N)N

Origin of Product

United States

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